(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid
Overview
Description
(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
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Biological Activity
(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid (often referred to as "Dau") is a synthetic derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.32 g/mol
- CAS Number : 24263038
- Structure : The compound features a tetrahydroisoquinoline core with acetyl and methoxy substituents that contribute to its biological properties.
1. Neuroprotective Effects
Dau exhibits significant neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it can:
- Reduce Amyloid-beta Levels : In N2a/APP cells, Dau downregulated amyloidogenic processing pathways, leading to a three-fold reduction in Aβ42 levels while upregulating sAPPα, which inhibits Aβ production .
- Inhibit Tau Hyperphosphorylation : Studies show that Dau effectively reduces phosphorylation levels of glycogen synthase kinase (GSK)-3α and -3β, which are crucial in tau pathology .
2. Antioxidant Properties
Dau demonstrates strong antioxidant activity by:
- Protecting neuronal cells from oxidative stress.
- Altering the expressions of proteins involved in mitochondrial respiration and oxidative stress response .
3. Antimicrobial Activity
Several studies have indicated that THIQ derivatives possess antimicrobial properties. While specific data on Dau's antimicrobial efficacy is limited, its structural analogs have shown activity against various pathogens .
4. Antitumor Activity
THIQ compounds have been explored for their potential antitumor effects. Although direct studies on Dau are scarce, related compounds have demonstrated cytotoxicity against various cancer cell lines .
The mechanisms through which Dau exerts its biological effects include:
- Inhibition of Enzymatic Pathways : It has been found to inhibit certain phosphodiesterases and other enzymes involved in cellular signaling pathways.
- Modulation of Neurotransmitter Systems : Its structural similarity to neurotransmitters suggests potential interactions with serotonin and dopamine receptors.
Case Studies and Research Findings
Properties
IUPAC Name |
2-(2-acetyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-9(17)16-5-4-10-6-13(20-2)14(21-3)7-11(10)12(16)8-15(18)19/h6-7,12H,4-5,8H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLUPWYKTQGEDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1CC(=O)O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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